molecular formula C12H20N2O B2880357 {2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine CAS No. 1016526-27-4

{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine

Cat. No.: B2880357
CAS No.: 1016526-27-4
M. Wt: 208.305
InChI Key: VOJHKEXYZCVKSW-UHFFFAOYSA-N
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Description

{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine (CAS: 1016526-27-4) is a pyridine-derived compound featuring a methanamine group at the 4-position of the pyridine ring and a branched alkoxy substituent (4-methylpentan-2-yloxy) at the 2-position.

Properties

IUPAC Name

[2-(4-methylpentan-2-yloxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9(2)6-10(3)15-12-7-11(8-13)4-5-14-12/h4-5,7,9-10H,6,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJHKEXYZCVKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC1=NC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016526-27-4
Record name {2-[(4-methylpentan-2-yl)oxy]pyridin-4-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine typically involves the reaction of 4-pyridinemethanol with 4-methylpentan-2-ol in the presence of a suitable base to form the intermediate compound, which is then converted to the final product through a series of steps . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The target compound’s 4-methylpentan-2-yloxy group contributes to higher lipophilicity (logP ~2.5–3.0 estimated) compared to analogs like [2-(2-fluorophenoxy)pyridin-4-yl]methanamine (logP ~1.8–2.2), which may enhance blood-brain barrier penetration . The chloro-substituted analog (CAS 180748-30-5) exhibits reduced basicity due to the electron-withdrawing Cl, whereas the target’s amine group retains stronger nucleophilic character .
  • Synthetic Yields :

    • Analogous compounds in report yields of 52–74%, suggesting the target compound may follow similar efficiency in synthesis .
  • Applications :

    • Fluorinated analogs (e.g., CAS 1134946-79-4) are prioritized in imaging due to fluorine’s isotopic properties, while the target’s branched alkyl chain may optimize pharmacokinetics in CNS-targeted drugs .

Research Findings and Data

Physicochemical Properties

  • Solubility : The target compound’s branched alkyl chain likely reduces aqueous solubility compared to methoxy or pyridylphenyl analogs (e.g., CAS 294647-97-5) .
  • Purity : Commercial analogs (e.g., CAS 1439896-82-8) are typically >95% pure, as per supplier specifications .

Biological Activity

{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. The compound, characterized by the molecular formula C12H20N2O, has garnered attention for its interactions with various biological systems, suggesting applications in pharmacology and therapeutic development.

  • Molecular Formula : C12H20N2O
  • Molecular Weight : 208.3 g/mol
  • CAS Number : 1016526-27-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The compound may function as a modulator of enzyme activity or receptor binding, influencing various physiological processes.

Potential Targets

  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression.
  • Acetylcholinesterase Inhibition : Given the relevance of pyridine derivatives in neuropharmacology, the compound may exhibit activity against acetylcholinesterase, potentially impacting cognitive functions and memory.

Biological Activity Data

Recent studies have highlighted the cytotoxic effects of pyridine derivatives on cancer cell lines. For instance, compounds similar to this compound have shown promising results against HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells.

CompoundCell LineCytotoxic ActivityReference
Compound 4HepG2Moderate
Compound 8Caco2Strong
Compound 1MCF-7Good (compared to doxorubicin)

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound. The results indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
    "The synthesized compounds may be promising candidates as novel anticancer agents" .
  • In Vivo Studies : An in vivo radioactive tracing study demonstrated the targeting ability of a related compound in tumor-bearing mice models, reinforcing the potential therapeutic applications of pyridine derivatives in oncology.

Synthesis and Research Applications

The synthesis of this compound typically involves reactions between 4-pyridinemethanol and 4-methylpentan-2-ol under basic conditions. This compound serves as a building block for further chemical modifications aimed at enhancing its biological activity.

Applications in Research

  • Medicinal Chemistry : Investigated for its role in developing new therapeutic agents targeting various diseases.
  • Biological Studies : Used to explore interactions with biological systems and pathways, particularly in cancer research.

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